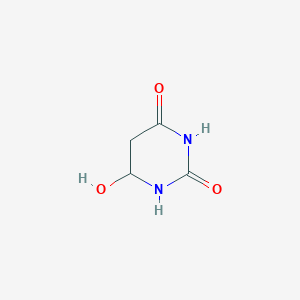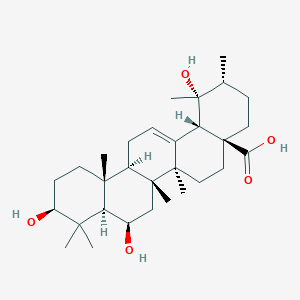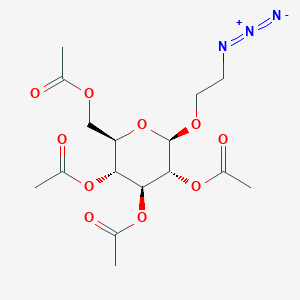
5-Nitro-2-pyridinol N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-pyridinol N-oxide: is a heterocyclic compound that belongs to the class of pyridine N-oxides It is characterized by the presence of a nitro group at the 5-position and a hydroxyl group at the 2-position of the pyridine ring, with an additional N-oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-pyridinol N-oxide typically involves the nitration of 2-pyridinol followed by oxidation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-nitro-2-pyridinol is then subjected to oxidation using oxidizing agents such as hydrogen peroxide or peracids to introduce the N-oxide functional group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitro-2-pyridinol N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base catalysts.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: 5-Amino-2-pyridinol N-oxide.
Substitution: Alkylated or acylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Nitro-2-pyridinol N-oxide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It can be used in the design of new drugs targeting specific pathogens.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the field of anti-infective agents. Its derivatives may exhibit activity against a range of microbial infections.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it valuable in various chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-pyridinol N-oxide involves its interaction with biological molecules through its nitro and N-oxide functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The N-oxide group can act as a mild oxidizing agent, further contributing to its biological activity. The compound may target specific enzymes or proteins within microbial cells, disrupting their normal function and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
2-Pyridinol 1-oxide: Similar in structure but lacks the nitro group.
5-Amino-2-pyridinol N-oxide: A reduced form of 5-Nitro-2-pyridinol N-oxide.
Pyridine-N-oxide: The parent compound without the nitro and hydroxyl groups.
Uniqueness: this compound is unique due to the presence of both nitro and N-oxide functional groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyridine derivatives, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
14396-03-3 |
|---|---|
Molekularformel |
C5H4N2O4 |
Molekulargewicht |
156.1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzo[b]thiophen-2-yl)ethanamine](/img/structure/B1149142.png)







![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)

